Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside

Description

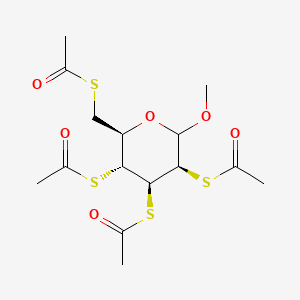

Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is a thioglycoside derivative of mannose, characterized by a sulfur atom at the anomeric position (replacing oxygen) and acetyl protecting groups at the 2, 3, 4, and 6 hydroxyls. This compound is widely used in glycochemistry as a stable glycosyl donor for oligosaccharide synthesis due to its resistance to hydrolysis compared to O-glycosides . Its molecular formula is C15H22O9S (molecular weight: ~378.07 g/mol), with the CAS number 5019-24-9 . The acetyl groups facilitate selective deprotection under basic conditions, enabling stepwise synthetic strategies .

Properties

Molecular Formula |

C15H22O6S4 |

|---|---|

Molecular Weight |

426.6 g/mol |

IUPAC Name |

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-methoxyoxan-2-yl]methyl] ethanethioate |

InChI |

InChI=1S/C15H22O6S4/c1-7(16)22-6-11-12(23-8(2)17)13(24-9(3)18)14(25-10(4)19)15(20-5)21-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14+,15?/m1/s1 |

InChI Key |

OBQWSFAYPBHLDR-BUWKTABGSA-N |

Isomeric SMILES |

CC(=O)SC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC)SC(=O)C)SC(=O)C)SC(=O)C |

Canonical SMILES |

CC(=O)SCC1C(C(C(C(O1)OC)SC(=O)C)SC(=O)C)SC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Preparation of Mannose Pentaacetate : Mannose is first fully acetylated to protect hydroxyl groups at C-2, C-3, C-4, and C-6.

-

Thiolation : The anomeric oxygen of the acetylated mannose is replaced with a thiomethyl group using methylthiol (MeSH) in the presence of BF₃·OEt₂. The catalyst coordinates with the acetyl groups, polarizing the anomeric center for nucleophilic attack.

-

Stereochemical Outcome : The reaction predominantly yields the α-anomer (~95%) due to the steric and electronic effects of the acetyl groups.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0°C to room temperature |

| Catalyst | BF₃·OEt₂ (1.0–1.5 equiv) |

| Thiol Reagent | Methylthiol (MeSH) |

| Reaction Time | 3–6 hours |

| Yield | ~85–90% (α-anomer predominant) |

Example Protocol :

-

Dissolve mannose pentaacetate (10.0 mmol) in CH₂Cl₂ (50 mL).

-

Add MeSH (12.0 mmol) and BF₃·OEt₂ (1.5 mmol).

-

Stir at 0°C for 3 hours, then allow to warm to room temperature.

-

Neutralize with NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography.

Acetylation of Methyl α-D-Thiomannopyranoside

This approach involves sequential protection of hydroxyl groups on pre-formed methyl α-D-thiomannopyranoside.

Reaction Steps

-

Thiomannopyranoside Synthesis : Methyl α-D-thiomannopyranoside is prepared via BF₃·OEt₂-mediated thiolation of mannose pentaacetate (as above).

-

Acetylation : The free hydroxyl groups (C-2, C-3, C-4, C-6) are acetylated using acetic anhydride (Ac₂O) in pyridine. Pyridine acts as a base to scavenge acetic acid, driving the reaction to completion.

Key Parameters

| Parameter | Value |

|---|---|

| Acetylating Agent | Acetic anhydride (4.0 equiv) |

| Base | Pyridine |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

| Yield | >90% |

Critical Notes :

-

The thiomethyl group at C-1 remains inert under these conditions.

-

Over-acetylation is avoided by limiting reaction time and maintaining stoichiometric control.

Isothiouronium Salt-Mediated One-Pot Synthesis

A novel approach reported in recent studies employs isothiouronium salts (e.g., tetramethylguanidinium methylthiolate, TMG) for odorless, scalable synthesis.

Mechanistic Pathway

-

In Situ Generation of Thiolate : TMG reacts with NaH to form a thiolate intermediate.

-

Coupling with Acetylated Mannose : The thiolate displaces the anomeric leaving group (e.g., triflate) of a pre-activated mannose derivative, forming the thioglycoside.

-

Deprotection : Acetyl groups are removed in situ under basic conditions (e.g., NH₃/MeOH).

Advantages

-

Scalability : Gram-scale reactions achievable without odor issues.

-

Stereoselectivity : α-configuration retained due to steric guidance from acetyl groups.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | NaH (1.2 equiv) |

| Thiol Reagent | TMG (1.0 equiv) |

| Deprotection Reagent | NH₃/MeOH (1:3 v/v) |

| Yield | 75–85% |

Procedure :

-

Mix mannose pentaacetate (10.0 mmol), TMG (10.0 mmol), and NaH (12.0 mmol) in DMF.

-

Stir at 0°C for 8 hours, then add NH₃/MeOH.

-

Extract with EtOAc and purify via silica gel chromatography.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of each method.

| Method | Yield (%) | α-Selectivity | Scalability | Odor/Byproducts |

|---|---|---|---|---|

| BF₃·OEt₂-Mediated | 85–90 | High (>95%) | Moderate | Low |

| Acetylation Post-Thiolation | >90 | High | High | Low |

| Isothiouronium Salt | 75–85 | High | High | None |

Challenges and Optimization Strategies

-

Anomeric Purity : The α-anomer dominates due to the electron-withdrawing effect of acetyl groups, but β-anomers (<5%) may form under prolonged reaction times.

-

Catalyst Choice : BF₃·OEt₂ is preferred over TMSOTf for better control in sterically hindered systems.

-

Deprotection : Acetyl groups can be selectively removed using Zemplén conditions (NaOMe/MeOH) without affecting the thiomethyl group.

Industrial and Research Applications

This compound serves as a versatile donor in glycosylation reactions for synthesizing:

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thiomannopyranoside.

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Methyl a-D-thiomannopyranoside.

Oxidation: Sulfoxides or sulfones.

Substitution: Derivatives with various functional groups.

Scientific Research Applications

Applications in Oligonucleotide Synthesis

One of the primary applications of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is as a linker in the synthesis of oligodeoxyribonucleotides. Its ability to form stable glycosidic bonds makes it an ideal candidate for constructing oligonucleotides with specific sequences that are essential for genetic research and therapeutic development .

Table 1: Comparison of Linkers in Oligonucleotide Synthesis

| Linker Type | Stability | Reactivity | Application |

|---|---|---|---|

| Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | High | Moderate | Oligonucleotide synthesis |

| Other Glycosidic Linkers | Variable | High | General chemical synthesis |

The compound has demonstrated significant biological activity against various pathogens and diseases. Notably, it has been shown to inhibit the expression of certain growth factors involved in diseases such as HIV and malaria .

Antimicrobial Activity

Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside exhibits antimicrobial properties. It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is believed to involve interference with cellular signaling pathways critical for cell survival and proliferation .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside against various bacterial strains. The results indicated that modifications to the thiomannopyranoside structure significantly enhanced its antimicrobial potency .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 and MCF-7. The study found that several derivatives exhibited low IC50 values (ranging from 1.9 to 7.52 μg/mL), suggesting strong potential for development into anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its solubility and stability, allowing it to effectively participate in biochemical reactions. The thiomethyl group can undergo oxidation or substitution, leading to the formation of active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Alkyl Thiomannosides

- Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside Structure: Ethyl group (SC2H5) at the anomeric position. Molecular Formula: C16H24O9S (MW: 392.42 g/mol; CAS: 79389-52-9) . Key Differences: Increased lipophilicity compared to the methyl derivative, slightly higher molecular weight, and similar stability. Reactivity in glycosylation is comparable but may require stronger activating agents due to the bulkier ethyl group .

- Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside Structure: Cyanomethyl group (SCH2CN) at the anomeric position. Molecular Formula: C14H19NO9S (MW: 377.37 g/mol; CAS: 61145-39-9) . Key Differences: The electron-withdrawing cyano group reduces thioglycoside reactivity, making it less favorable as a glycosyl donor. However, it serves as a versatile intermediate for further functionalization .

2.2 Aryl Thiomannosides

- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside Structure: 4-Methoxyphenyl group (S-C6H4-4-OCH3) at the anomeric position. Molecular Formula: C21H26O10S (calculated MW: ~470.07 g/mol; CAS: 17042-40-9) . Key Differences: The electron-donating methoxy group enhances reactivity, enabling activation with mild electrophiles (e.g., NIS/TfOH) .

- Phenyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside Structure: Phenyl group (S-C6H5) at the anomeric position. Molecular Formula: C24H20O9S (MW: 484.48 g/mol; CAS: 108032-93-5) . Key Differences: Moderate reactivity compared to 4-methoxyphenyl derivatives. Used in traditional oligosaccharide synthesis but requires harsher activation conditions .

2.3 Thioglycosides of Other Sugars

- Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside Structure: β-D-glucose core with ethyl thioether. Molecular Formula: C16H24O9S (MW: 392.42 g/mol; CAS: 52645-73-5) . Key Differences: The C2 hydroxyl configuration (equatorial in glucose vs. axial in mannose) alters biological recognition and synthetic applications. Glucose derivatives are less commonly used in immune-related studies compared to mannose analogues .

2.4 Benzyl-Protected Analogues

- Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside Structure: Benzyl ethers instead of acetyl esters. Molecular Formula: C35H38O6 (MW: 554.68 g/mol; CAS: 61330-62-9) . Key Differences: Benzyl groups provide stability under acidic conditions but require hydrogenolysis for deprotection. This limits their utility in stepwise synthesis compared to acetylated derivatives .

Comparative Data Table

Biological Activity

Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is a thio-glycoside compound derived from D-mannopyranose. It is characterized by its molecular formula and a molecular weight of approximately 378.4 g/mol. This compound has garnered attention for its unique biological activities, particularly in the fields of antiviral and antibacterial research.

The synthesis of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside involves several steps to introduce the thio group while preserving the sugar structure. The compound features four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the sugar ring. Its physical properties include a melting point ranging from 123.0 to 127.0 °C and a density of 1.29 g/cm³.

Antiviral Properties

Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside exhibits potential antiviral activity. It has been shown to inhibit the replication of certain viruses by interfering with their glycoprotein interactions necessary for viral entry into host cells.

Antibacterial Activity

The compound also demonstrates antibacterial properties against various strains of bacteria. Notably, it has been effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of cell wall synthesis .

Mechanistic Studies

Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have revealed insights into the binding affinities of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside with various proteins and enzymes. The presence of the thioether linkage enhances binding stability compared to similar compounds without this modification.

Comparative Analysis with Similar Compounds

The biological activity of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | Similar structure with an ethyl group | |

| Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Beta anomer; used for comparison in biological activity | |

| Cyanomethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | Contains a cyano group; used in glycosylation reactions |

This table highlights how methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside stands out due to its specific thioether linkage which enhances both its stability and biological activity.

Case Studies

- Antiviral Activity Study : In vitro studies demonstrated that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside effectively inhibited viral replication in cell cultures infected with specific viruses. The compound's mechanism was linked to its ability to disrupt glycoprotein interactions essential for viral entry .

- Antibacterial Efficacy : A study assessing the compound's antibacterial properties revealed significant inhibition of growth in E. coli and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside with high anomeric purity?

- The synthesis typically involves the reaction of mannose pentaacetate with a thiol nucleophile (e.g., methylthiol) under Lewis acid catalysis (e.g., BF₃·Et₂O). Key steps include controlling the anomeric configuration via reaction conditions (temperature, solvent, and catalyst stoichiometry). For example, BF₃·Et₂O promotes α-anomer formation via an SN1-like mechanism . Post-synthesis purification (e.g., column chromatography) is critical to remove β-anomer impurities (~5%), as noted in commercial samples .

Q. How can researchers confirm the anomeric configuration of thiomannopyranoside derivatives experimentally?

- Single-crystal X-ray crystallography is the gold standard for unambiguous anomeric assignment. For example, a study on a related 4-methoxyphenyl thiomannoside resolved discrepancies between reported optical rotations and actual configurations by confirming the α-anomer via crystallography . Alternatively, NMR coupling constants (e.g., ) can provide preliminary insights: α-anomers typically exhibit values <2 Hz, while β-anomers show ~8–10 Hz .

Q. What analytical methods are recommended for assessing purity and isomer ratios in thiomannoside preparations?

- High-performance liquid chromatography (HPLC) with polar columns (e.g., C18) and UV detection is effective for separating α/β anomers. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and detects acetyl group loss. Quantitative -NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) can also determine isomer ratios .

Advanced Research Questions

Q. How do electronic effects of aryl substituents influence the reactivity of thiomannosides in glycosylation reactions?

- Electron-donating groups (e.g., methoxy) on aryl thioaglycones lower oxidation potentials, enabling electrochemical activation for glycosylation. This "arming" effect enhances reactivity toward electrophilic agents (e.g., NIS/AgOTf), allowing selective coupling with disarmed acceptors. Mechanistic studies using cyclic voltammetry and DFT calculations have quantified these effects .

Q. What methodologies enable the study of thiomannoside interactions with glycosidases or lectins?

- Fluorescently tagged analogs (e.g., 4-methylumbelliferyl derivatives) are used in enzyme kinetics assays. For example, acetylated substrates require deprotection by esterases before hydrolysis, allowing real-time monitoring of enzymatic activity via fluorescence spectroscopy . Surface plasmon resonance (SPR) can quantify binding affinities with lectins, with KD values often in the µM range .

Q. How can conflicting data on anomeric reactivity in thioglycosides be resolved?

- Contradictions often arise from impurities or misassignment of anomeric configurations. A case study on 4-methoxyphenyl thiomannoside demonstrated that earlier reports incorrectly assigned β-configuration due to reliance on optical rotation alone. Reanalysis via X-ray crystallography and -NMR chemical shifts (C1 δ ~85 ppm for α vs. ~90 ppm for β) resolved the issue .

Methodological Considerations

Designing experiments to optimize glycosylation yields using thiomannoside donors:

- Screen activators (e.g., NIS, Ph2SO/Tf2O) and solvents (CH2Cl2 vs. EtCN) to balance donor reactivity and acceptor accessibility. Monitor reaction progress via TLC (hexane/EtOAc) and quantify yields using -NMR with fluorinated acceptors .

Addressing stability challenges in thiomannoside storage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.